Acetamide, 2-(phosphonooxy)-

Vue d'ensemble

Description

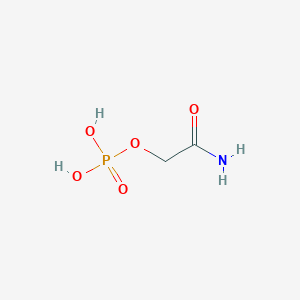

Acetamide, 2-(phosphonooxy)-: is an organic compound with the molecular formula C2H6NO5P It is a derivative of acetamide where a phosphonooxy group is attached to the acetamide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(phosphonooxy)- typically involves the reaction of acetamide with phosphorus oxychloride, followed by hydrolysis of the resulting intermediate. The reaction steps are as follows:

- Acetamide reacts with phosphorus oxychloride to form an intermediate.

- The intermediate is then hydrolyzed to yield Acetamide, 2-(phosphonooxy)-.

- The product is isolated by filtration and washed with water.

Industrial Production Methods: While specific industrial production methods for Acetamide, 2-(phosphonooxy)- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Acetamide, 2-(phosphonooxy)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It can participate in substitution reactions where the phosphonooxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce simpler amides.

Applications De Recherche Scientifique

Acetamide, 2-(phosphonooxy)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: This compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It may be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Acetamide, 2-(phosphonooxy)- involves its interaction with specific molecular targets. It acts on a receptor that is a ligand-gated ion channel, mediating fast excitatory neurotransmission in the central nervous system. When a ligand binds to the receptor, it causes the opening of the ion channel, allowing the influx of sodium ions and the depolarization of the postsynaptic membrane.

Comparaison Avec Des Composés Similaires

Acetamide (Ethanamide): A simpler amide with the formula CH3CONH2.

N,N-Dimethylacetamide (DMA): A widely used solvent with the formula C4H9NO.

Phosphonoacetic Acid: Contains a phosphono group attached to an acetic acid structure.

Uniqueness: Acetamide, 2-(phosphonooxy)- is unique due to the presence of both an amide and a phosphonooxy group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various scientific applications.

Activité Biologique

Acetamide, 2-(phosphonooxy)- is a compound that has garnered interest in various biological contexts, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.

Acetamide, 2-(phosphonooxy)- (CAS No. 65424-62-6) is characterized by the presence of a phosphonooxy group attached to an acetamide moiety. This structural feature is significant as it influences the compound's interaction with biological systems, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

One of the primary areas of research surrounding Acetamide, 2-(phosphonooxy)- involves its inhibitory effects on specific enzymes. For instance, studies have demonstrated that certain acetamide derivatives can inhibit butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. In a synthesized series of substituted acetamides, one compound exhibited an IC50 value of 3.94 μM against BChE, indicating potent inhibitory activity . This suggests that Acetamide, 2-(phosphonooxy)- and its derivatives may serve as lead compounds for the development of BChE inhibitors.

Antioxidant Activity

Research has also indicated that derivatives of acetamides can exhibit antioxidant properties. For example, a study reported the synthesis of new acetamide derivatives that showed significant antioxidant activity through various assays, including the ABTS radical scavenging assay . The results highlighted that these compounds could effectively reduce oxidative stress in cellular models.

Binding Studies

Molecular docking studies have provided insights into the mechanism by which Acetamide, 2-(phosphonooxy)- interacts with target enzymes. For instance, it was found to bind at the catalytic anionic site (CAS) and peripheral anionic site (PAS) of BChE . This dual binding mode contributes to its mixed-type inhibition profile.

Structure-Activity Relationship (SAR)

The understanding of SAR is crucial for optimizing the biological activity of acetamide derivatives. Modifications to the acetamide structure can enhance potency and selectivity for specific targets. For example, variations in the substituents on the acetamide backbone have been shown to significantly influence both enzyme inhibition and antioxidant capacity .

Case Study: Alzheimer’s Disease

A notable case study involved the evaluation of substituted acetamides for their potential as therapeutic agents in Alzheimer's disease. The study synthesized several derivatives and assessed their BChE inhibition capabilities. Compound 8c emerged as a promising candidate with an IC50 value indicating strong inhibitory potential against BChE .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 8c | 3.94 | Mixed-type BChE inhibitor |

| Other Compounds | Varies | Varies |

Case Study: Antioxidant Effects

Another study focused on assessing the antioxidant properties of newly synthesized acetamides. The compounds were tested for their ability to scavenge free radicals and reduce reactive oxygen species (ROS) production in macrophage cell lines stimulated by lipopolysaccharides (LPS). The findings suggested that certain derivatives significantly reduced NO production, indicating their potential as anti-inflammatory agents .

Propriétés

IUPAC Name |

(2-amino-2-oxoethyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6NO5P/c3-2(4)1-8-9(5,6)7/h1H2,(H2,3,4)(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBQSXPJDHYYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984041 | |

| Record name | 2-(Phosphonooxy)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65424-62-6 | |

| Record name | Phosphoglycollamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065424626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Phosphonooxy)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.